molecular formula C23H27N5O2 B1219297 4-[(1-cyclopentyl-5-tetrazolyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxyphenol

4-[(1-cyclopentyl-5-tetrazolyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxyphenol

Cat. No. B1219297
M. Wt: 405.5 g/mol
InChI Key: ZLKIBTOQISIPFV-UHFFFAOYSA-N
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Description

4-[(1-cyclopentyl-5-tetrazolyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxyphenol is a member of isoquinolines.

Scientific Research Applications

Anticancer Activity

The compound has demonstrated potential in cancer treatment. It has been evaluated as a tubulin-polymerization inhibitor targeting the colchicine site, contributing to the discovery of new compounds with antitumor activity. Specifically, derivatives of the compound exhibited significant in vitro cytotoxic activity, inhibited tubulin assembly, and disrupted microtubule formation, indicating their potential as cancer therapeutics (Wang et al., 2014).

Antidepressant Activity

The compound and its derivatives have been studied for their potential antidepressant effects. In particular, it has been shown that the compound's action involves modulating levels of neurotransmitters like norepinephrine, serotonin, and dopamine, essential in the pathophysiology of depression. Moreover, the compound's antidepressant-like effect involves the L-arginine-nitric oxide-cyclic guanosine monophosphate signaling pathway, highlighting its potential therapeutic application in treating depression (Dhir & Kulkarni, 2011).

Pharmacological Applications

Studies have also examined the compound's pharmacological relevance by exploring its interaction with other pharmacological agents and biological activities. The compound has shown potential in improving the efficacy of chemotherapy drugs, offering a strategy for more efficient cancer therapy with minimal cytotoxicity against cancer cells (Gür et al., 2020). Additionally, its derivatives have been involved in the synthesis of key intermediates of anti-HCV drugs, indicating its utility in developing treatments for hepatitis C (Chenhon, 2015).

Biological and Chemical Properties

The compound and its derivatives have been a subject of interest in exploring their biological and chemical properties. Research has been directed towards understanding the structural, thermophysical, and reactivity properties of these compounds. For instance, the thermophysical characterization of the compound's derivatives in different solvents provided insights into their structural modifications and the values of Gibbs energy of activation, enthalpy of activation, and entropy of activation, which are crucial for their potential applications in various fields (Godhani et al., 2013).

properties

Product Name

4-[(1-cyclopentyl-5-tetrazolyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxyphenol

Molecular Formula

C23H27N5O2

Molecular Weight

405.5 g/mol

IUPAC Name

4-[(1-cyclopentyltetrazol-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxyphenol

InChI

InChI=1S/C23H27N5O2/c1-30-21-14-17(10-11-20(21)29)22(23-24-25-26-28(23)19-8-4-5-9-19)27-13-12-16-6-2-3-7-18(16)15-27/h2-3,6-7,10-11,14,19,22,29H,4-5,8-9,12-13,15H2,1H3

InChI Key

ZLKIBTOQISIPFV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(C2=NN=NN2C3CCCC3)N4CCC5=CC=CC=C5C4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(1-cyclopentyl-5-tetrazolyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxyphenol
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4-[(1-cyclopentyl-5-tetrazolyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxyphenol
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4-[(1-cyclopentyl-5-tetrazolyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxyphenol
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4-[(1-cyclopentyl-5-tetrazolyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxyphenol
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4-[(1-cyclopentyl-5-tetrazolyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxyphenol
Reactant of Route 6
4-[(1-cyclopentyl-5-tetrazolyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxyphenol

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